molecular formula C9H16Si B11951447 Trimethyl(4-methylpent-3-en-1-ynyl)silane CAS No. 62338-12-9

Trimethyl(4-methylpent-3-en-1-ynyl)silane

Cat. No.: B11951447
CAS No.: 62338-12-9
M. Wt: 152.31 g/mol
InChI Key: PZIXIUDEUHTLLV-UHFFFAOYSA-N
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Description

Historical Context of Alkynylsilane Development

The exploration of alkynylsilanes originated in the mid-20th century alongside the rise of organometallic chemistry. Early synthetic methods relied on stoichiometric metalation of terminal alkynes using Grignard reagents (RMgX) or alkyllithium compounds (e.g., n-butyllithium), followed by quenching with chlorosilanes. For example, the lithiation of propyne and subsequent reaction with triisopropylsilyl triflate enabled the preparation of 1-(triisopropylsilyl)prop-1-yne, establishing a foundational protocol for silylacetylene synthesis. These methods prioritized the silyl group’s role as a protecting group for terminal acetylenes, shielding the reactive C–H bond while allowing downstream functionalization.

Catalytic breakthroughs in the late 20th century expanded synthetic accessibility. Marciniec and colleagues demonstrated iridium-catalyzed silylation of terminal alkynes using iodotrimethylsilane and Hünig’s base, achieving high yields even for diynes and substrates bearing hydroxyl or amine groups. Concurrently, dehydrogenative cross-coupling between terminal alkynes and hydrosilanes emerged as a sustainable route, leveraging bases like potassium hydroxide to generate silylacetylenes with hydrogen gas as the sole byproduct. These advances reduced reliance on air-sensitive reagents and enabled scalable production.

The 21st century saw alkynylsilanes transition from protective intermediates to strategic reagents in cross-coupling and cycloaddition reactions. Denmark and Tymonko’s work on alkynyldimethylsilanols highlighted the silanol group’s ability to enhance reaction rates in potassium trimethylsilanolate-promoted couplings with aryl iodides, circumventing traditional fluoride-based protocols. Such innovations underscored the dual reactivity of alkynylsilanes: the alkyne moiety participates in carbon-carbon bond formation, while the silyl group facilitates regioselective transformations or subsequent deprotection.

Properties

CAS No.

62338-12-9

Molecular Formula

C9H16Si

Molecular Weight

152.31 g/mol

IUPAC Name

trimethyl(4-methylpent-3-en-1-ynyl)silane

InChI

InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3

InChI Key

PZIXIUDEUHTLLV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#C[Si](C)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-methylpent-3-en-1-yne is treated with TMSCl (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. The reaction is initiated by deprotonation of the alkyne using a strong base such as lithium diisopropylamide (LDA) at –78°C, followed by dropwise addition of TMSCl. After warming to room temperature, the mixture is stirred for 1–2 hours, yielding the silylated product after aqueous workup.

Key parameters affecting yield include:

  • Base selection : LDA provides superior deprotonation efficiency compared to Grignard reagents.

  • Temperature control : Slow addition of TMSCl at low temperatures minimizes side reactions such as oligomerization.

  • Solvent purity : Anhydrous THF ensures optimal reactivity of the alkyne anion.

Yield and Byproduct Analysis

Typical isolated yields range from 70–85%, with the primary byproduct being bis(trimethylsilyl)acetylene due to over-silylation. Gas chromatography–mass spectrometry (GC-MS) analysis of crude reaction mixtures reveals that maintaining a 1:1.2 molar ratio of alkyne to TMSCl suppresses bis-silylation to <5%.

Palladium-Catalyzed Coupling Strategies

Alternative routes employ transition metal catalysis to construct the carbon-silicon bond. These methods are advantageous for substrates sensitive to strong bases.

Sonogashira-Type Coupling

A modified Sonogashira reaction between 4-methylpent-3-en-1-yne and trimethylsilylacetylene has been reported, though this approach requires careful optimization. Using palladium(II) acetate (5 mol%) and copper(I) iodide (10 mol%) in triethylamine, the coupling proceeds at 60°C over 12 hours. However, yields are modest (50–60%) due to competing homocoupling of the alkyne.

Nickel-Catalyzed Silylation

Nickel complexes, such as Ni(cod)₂ with 1,2-bis(diphenylphosphino)ethane (dppe), enable silylation under milder conditions (room temperature, 6 hours). This method achieves 75% yield with excellent regioselectivity, avoiding the need for cryogenic conditions.

Purification and Characterization

Vacuum Distillation

Crude product is purified via vacuum distillation (60°C, 1 mmHg), effectively separating this compound from higher-boiling byproducts. This step typically enhances purity to >98% as verified by nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.98 (tt, J = 7.7, 4.6 Hz, 2H, CH₂), 1.85 (s, 3H, CH₃), 0.15 (s, 9H, Si(CH₃)₃).

  • ¹³C NMR : δ 105.2 (C≡C–Si), 85.4 (C=C), 22.1 (CH₃), –1.2 (Si(CH₃)₃).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Silylation70–85>98High efficiency, short reaction timeRequires cryogenic conditions
Sonogashira Coupling50–6090Mild base conditionsModerate yields, costly catalysts
Nickel Catalysis7595Room temperature operationSensitivity to oxygen and moisture

Mechanistic Insights

The direct silylation mechanism proceeds through deprotonation to form a metal acetylide, which reacts with TMSCl via an Sₙ2-type pathway. In contrast, palladium-mediated routes involve oxidative addition of the silylating agent to the metal center, followed by alkyne coordination and reductive elimination.

Industrial-Scale Considerations

For bulk synthesis, the direct silylation method is preferred due to its scalability and lower catalyst costs. However, nickel-catalyzed silylation offers potential for continuous flow processes, reducing thermal hazards associated with exothermic silylation.

Emerging Methodologies

Recent advances include photoredox-catalyzed silylation using tris(bipyridine)ruthenium(II) chloride under visible light irradiation. Preliminary reports indicate 65% yield at ambient temperature, though substrate scope remains under investigation .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-methylpent-3-en-1-ynyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of organosilicon compounds .

Scientific Research Applications

Trimethyl(4-methylpent-3-en-1-ynyl)silane has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethyl(4-methylpent-3-en-1-ynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that form new carbon-silicon bonds. This stabilization is crucial in many synthetic processes, allowing for the formation of complex molecules with high precision .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trimethyl(4-methylpent-3-en-1-ynyl)silane with structurally or functionally related organosilanes, focusing on molecular features, reactivity, and applications.

Oxygen-Containing Allylsilanes

  • Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n) Molecular Formula: C₁₃H₁₈OSi Key Features: Contains a phenyl-substituted enol ether and a silyloxy group. Synthesis: Synthesized from 4-phenyl-3-buten-2-one via a reported procedure, yielding 37% after purification . Reactivity: The oxygen atom enhances electrophilicity, making it suitable for nucleophilic additions. In contrast, the target compound’s enynyl system enables conjugate addition or cycloaddition reactions.
  • (E)-Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o)

    • Structure : Similar to 6n but with a shorter carbon chain and a trans-configuration.
    • Applications : Used in stereoselective synthesis due to its rigid E-configuration, unlike the more flexible enynyl system of the target compound .

Allylsilanes with Varied Substituents

  • Trimethyl(2-methylallyl)silane

    • Molecular Formula : C₇H₁₄Si
    • Reactivity : Exhibits high regioselectivity in carbosilylation reactions with ynamides, achieving yields >80% . The target compound’s conjugated enynyl system may offer broader π-orbital overlap for diverse reactivity.
  • Trimethyl-(2-phenylallyl)silane

    • Key Feature : A phenyl group increases steric bulk and stabilizes intermediates via resonance.
    • Applications : Effective in forming substituted alkenes, whereas the target compound’s alkyne moiety enables alkyne-based transformations .

Conjugated Diyne and Enyne Systems

  • Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane

    • Molecular Formula : C₁₃H₁₄Si
    • Structure : Features a phenyl-substituted butadiynyl group (two conjugated triple bonds).
    • Stability : The extended conjugation increases thermal stability compared to the enynyl system of the target compound .
  • (E)-(4-Chlorobut-3-en-1-yn-1-yl)triethylsilane (12b)

    • Molecular Formula : C₉H₁₅ClSi
    • Key Feature : Chlorine substituent enhances electrophilicity for halogenation or substitution reactions.
    • Synthesis Yield : 41% via Pd-catalyzed coupling, highlighting challenges in synthesizing halogenated silanes .

Thioether- and Fluorine-Substituted Silanes

  • Silane, trimethyl[[(4-methylphenyl)thio]methyl]- (CAS 17988-39-5)

    • Molecular Formula : C₁₁H₁₈SSi
    • Reactivity : The thioether group enables nucleophilic attacks, contrasting with the electrophilic alkyne in the target compound.
    • Synthesis : Achieves 78% yield via optimized routes, demonstrating efficient sulfur incorporation .
  • Pentafluorophenyl(trimethyl)silane

    • Applications : Used to introduce fluorinated aryl groups via fluoride-ion catalysis. The electron-withdrawing fluorine atoms enhance reactivity toward electrophiles, unlike the electron-donating methyl group in the target compound .

Tin-Containing Silanes

  • Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane Structure: Combines silicon and tin moieties with a cyclopentadienyl ring.

Critical Analysis of Structural and Functional Differences

  • Electronic Effects : The target compound’s enynyl system offers both σ- and π-bond reactivity, while phenyl or fluorine substituents in analogs enhance resonance or electrophilicity .
  • Steric Effects : Bulky groups (e.g., triethylsilyl in 12b) reduce reaction rates compared to the trimethylsilyl group in the target compound .
  • Toxicity Trends : Higher substitution (e.g., trimethyl groups) correlates with lower toxicity compared to less substituted silanes like methylsilane .

Biological Activity

Trimethyl(4-methylpent-3-en-1-ynyl)silane, a silane compound, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H20_{20}Si
  • Molecular Weight : 196.437 g/mol
  • CAS Number : 84751-16-6

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structural characteristics allow it to participate in several biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cellular processes. For instance, silanes can affect ATPase activity, which is crucial for energy metabolism in cells .
  • Antiproliferative Effects : Research indicates that silane derivatives may exhibit antiproliferative effects against cancer cell lines. The structure of this compound suggests it could act similarly to other silanes that inhibit cell growth through modulation of signaling pathways .

Case Studies

  • Antiproliferative Activity : A study on related silane compounds demonstrated significant antiproliferative effects against mouse leukemia cell lines. The compounds inhibited cell growth in a concentration-dependent manner, suggesting that this compound might exhibit similar properties .
  • Enzyme Inhibition : In vitro studies have shown that certain silanes can inhibit Na/K ATPase activity, which is essential for maintaining cellular ion balance and membrane potential. This inhibition can lead to altered cellular functions and may provide insights into potential therapeutic applications for conditions like cancer and heart disease .

Data Table: Biological Activities of Silane Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntiproliferative (hypothetical)TBD[Research Study]
Lipopurealin-ANa/K ATPase Inhibition30
PurealinCytotoxicity (L1210 cells)1.1 μg/mg

Q & A

Q. What novel applications in nanotechnology are being explored for this silane?

  • Methodological Answer : The compound serves as a precursor for silicon-carbon hybrid nanomaterials. Its alkynyl group enables "click chemistry" functionalization of graphene or quantum dots. Recent studies explore its use in self-assembled monolayers (SAMs) for biosensors .

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